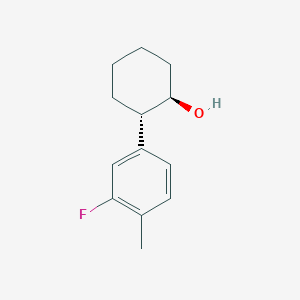

(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol

Description

(1R,2S)-2-(3-Fluoro-4-methylphenyl)cyclohexanol is a chiral cyclohexanol derivative characterized by its stereospecific configuration at positions 1 and 2 of the cyclohexane ring. The substituent at position 2 consists of a 3-fluoro-4-methylphenyl group, which introduces both lipophilic (methyl) and electron-withdrawing (fluoro) properties.

Properties

IUPAC Name |

(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3/t11-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQUHYMYBBOESC-WCQYABFASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCCC2O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H]2CCCC[C@H]2O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone as the starting material.

Grignard Reaction: A Grignard reagent, such as 3-fluoro-4-methylphenylmagnesium bromide, is prepared and reacted with cyclohexanone to form the corresponding alcohol.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1R,2S) enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products:

Oxidation: The major product is the corresponding ketone.

Reduction: Various alcohol derivatives can be formed.

Substitution: Substituted phenyl derivatives are the major products.

Scientific Research Applications

Chemical Applications

Chiral Synthesis

- The compound serves as a chiral building block in the synthesis of complex molecules. Its chirality allows it to be utilized in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds that are often required in pharmaceuticals and agrochemicals.

Catalysis

- It can act as a ligand in asymmetric catalysis , facilitating reactions that produce specific stereoisomers. This property is particularly valuable in the development of new synthetic methodologies that require high selectivity.

Biological Applications

Enzyme Inhibition

- Research indicates that (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol may function as an inhibitor for certain enzymes , making it significant in biochemical studies aimed at understanding metabolic pathways. For instance, its interaction with enzymes could provide insights into drug design targeting specific biological processes.

Receptor Modulation

- The compound has the potential to influence receptor activity, thereby affecting cellular signaling pathways vital for various physiological functions. This modulation can be critical in developing therapeutics aimed at treating diseases linked to receptor dysfunction.

Medical Applications

Drug Development

- Its chiral nature positions (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol as a promising candidate for new pharmaceuticals . The compound's ability to fit into specific biological targets enhances its potential as a drug candidate, particularly in areas such as pain management and neuroprotection .

Neurotropic Activity

- Studies have indicated that derivatives of cyclohexanol may exhibit neuroprotective properties , suggesting that (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol could have applications in treating neurodegenerative diseases.

Industrial Applications

Material Science

- The compound can be employed in the synthesis of materials with tailored properties. Its unique structure allows for the modification of material characteristics, which can be beneficial in developing advanced materials for various applications.

Case Studies

- Enzyme Interaction Studies : Research conducted on similar cyclohexanol derivatives has shown their ability to inhibit certain enzyme activities, which could lead to therapeutic applications in metabolic disorders.

- Neuroprotective Effects : A study highlighted the neurotropic effects of related compounds, suggesting that (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol might also contribute positively to neuronal health and function .

- Pharmaceutical Development : The compound's potential as a drug candidate has been explored in various high-throughput screening campaigns aimed at identifying novel antagonists for therapeutic use .

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogs in Pharmacologically Active Compounds

Tramadol Derivatives

Tramadol, a racemic mixture of (1R,2R)- and (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, shares the cyclohexanol core but differs in substituents and stereochemistry . Key differences include:

- Substituents: Tramadol has a dimethylaminomethyl group (enhancing CNS penetration) and a 3-methoxyphenyl group, whereas the target compound features a 3-fluoro-4-methylphenyl group.

- Activity: Tramadol exhibits dual opioid and monoaminergic activity, whereas fluorine and methyl groups in the target compound may modulate receptor selectivity or metabolic stability .

BAY-390 Series

Compounds like (1R,2S)-2-[(5-chloro-3-thienyl)methyl]-1-(trifluoromethyl)cyclohexanol (27a) from the BAY-390 series demonstrate the impact of electronegative substituents (e.g., Cl, CF₃) on CNS penetration and probe activity. The target compound’s 3-fluoro-4-methylphenyl group may offer similar polarity but with distinct steric effects .

Stereochemical Variants

Menthol and Isomenthol

Monoterpenes like (1R,2S,5R)-menthol and its stereoisomers (e.g., isomenthol, neomenthol) highlight how stereochemistry influences physical properties. For example:

- Microviscosity Effects : Menthol isomers alter membrane fluidity differently due to spatial arrangements of substituents .

- Comparison : The (1R,2S) configuration in the target compound may similarly affect lipid bilayer interactions compared to (1R,2R) or (1S,2S) configurations.

Physicochemical Properties

Key Observations :

- Methyl and hydroxymethyl substituents in analogs alter solubility and steric hindrance .

Biological Activity

The compound (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol , a chiral cyclohexanol derivative, has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and implications for drug development.

Structural Characteristics

- Molecular Formula : CHF

- Molecular Weight : 208.28 g/mol

- Structural Features : The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its unique chemical properties, enhancing metabolic stability and biological activity.

Research indicates that (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This could be crucial in modulating metabolic pathways.

- Receptor Modulation : It may influence receptor activity, thereby affecting cellular signaling pathways that are vital for various physiological processes.

- Pathway Regulation : By modulating key biochemical pathways, this compound could alter cellular functions, which is essential for therapeutic applications.

Neurotropic Activity

A study investigated the neurotropic effects of related compounds and suggested that cyclohexanol derivatives might influence neuronal health and function. This aligns with findings on other cyclohexanol derivatives that exhibit neuroprotective properties .

Enzyme Interaction Studies

Data from enzyme assays indicate that (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol can inhibit certain cytochrome P450 enzymes involved in drug metabolism. This interaction suggests potential applications in pharmacology where modulation of drug metabolism is desired .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| trans-2-(4-(Methylthio)phenyl)cyclohexanol | Methylthio group | Enzyme inhibition |

| trans-2-(4-(Ethylthio)phenyl)cyclohexanol | Ethylthio group | Antimicrobial properties |

| trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol | Fluorine and methyl groups | Potential neurotropic effects |

Research Findings

Recent studies highlight the significance of the fluorine atom in enhancing the compound's interaction with biological targets. The unique structural configuration allows it to fit into specific binding sites, making it a candidate for further research in medicinal chemistry .

Toxicological Assessments

Acute toxicity tests conducted on related compounds showed no significant adverse effects at high doses (e.g., 250 mg/kg), indicating a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.